

Remdesivir Impurity 9-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Remdesivir impurity 9-d4

Cat. No.: B12425209

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir Impurity 9-d4 is the deuterium-labeled analogue of Remdesivir, a broad-spectrum antiviral medication.^{[1][2]} This isotopically labeled compound serves as a critical reference standard in the development and quality control of Remdesivir.^[1] Its primary application is as an internal standard for quantitative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^[2] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its clear differentiation from the non-labeled active pharmaceutical ingredient (API) in complex matrices.

Chemical and Physical Data

The fundamental properties of **Remdesivir Impurity 9-d4** are summarized below, providing a clear comparison with the unlabeled Remdesivir.

| Property | Remdesivir Impurity 9-d4 | Remdesivir |
|-------------------|--|--|
| Chemical Name | 2-ethylbutyl ((S)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate-2,3,3,3-d4 | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate |
| Molecular Formula | C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P[1] | C ₂₇ H ₃₅ N ₆ O ₈ P[5] |
| Molecular Weight | 606.61 g/mol [1] | 602.58 g/mol [6] |
| CAS Number | 2738376-82-2[7] | 1809249-37-3[8] |
| Purity | ≥99% deuterated forms (d1-d4)[7] | Varies by manufacturer |
| Formulation | Solid[7] | Crystalline solid[9] |
| Solubility | Soluble in DMF, DMSO, and Methanol[7] | Soluble in ethanol and methanol; very slightly soluble in water[9] |

Experimental Protocols

General Analytical Characterization

As a reference standard, **Remdesivir Impurity 9-d4** is characterized using a suite of analytical techniques to confirm its identity and purity. While specific Certificates of Analysis were not publicly available, a typical characterization protocol would involve:

- **High-Performance Liquid Chromatography (HPLC):** To assess purity by separating the deuterated compound from any non-labeled Remdesivir or other impurities. A common method involves reverse-phase chromatography with UV detection.
- **Mass Spectrometry (MS):** To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. The absence of signals at specific positions in the ^1H NMR spectrum, compared to the spectrum of unlabeled Remdesivir, confirms the locations of deuterium labeling. ^{31}P NMR is also used to characterize the phosphate group.

Plausible Synthesis of Remdesivir-d4

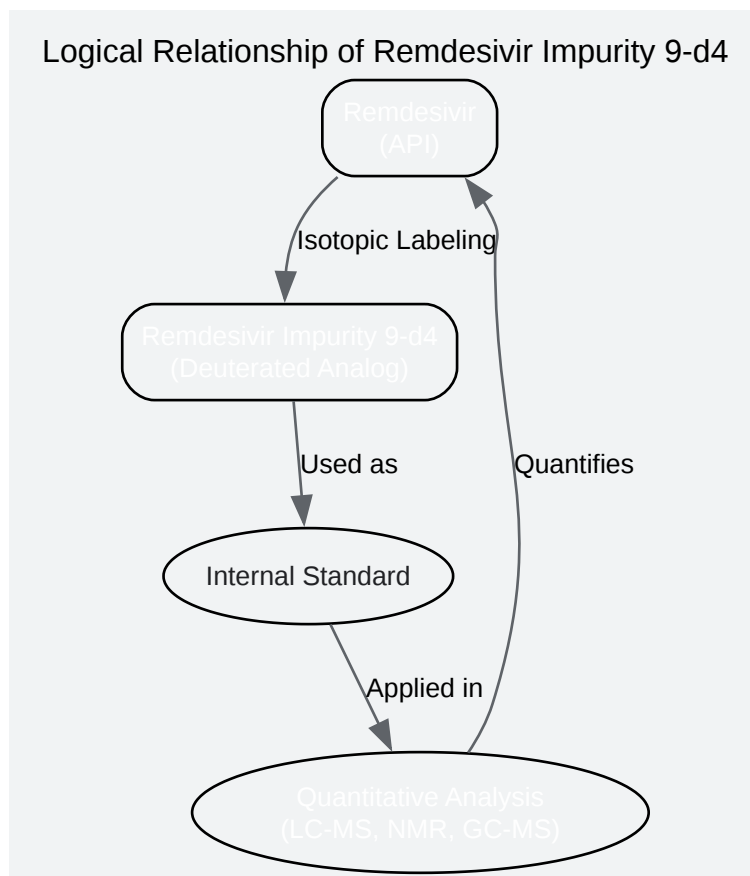
A specific, detailed experimental protocol for the synthesis of **Remdesivir Impurity 9-d4** is not readily available in the public domain. However, based on the known synthesis of Remdesivir and its deuterated precursors, a plausible synthetic route can be outlined. The synthesis of deuterated Remdesivir analogs often involves the introduction of deuterium atoms into the GS-441524 intermediate.

A Proposed Multi-Step Synthesis:

- Synthesis of Deuterated GS-441524: A known intermediate in the Remdesivir synthesis is subjected to a deuteration reaction. For example, an iodinated precursor can be reduced using a palladium catalyst and deuterium gas to introduce a deuterium atom at the C7 position of the pyrrolotriazine ring. Further deuteration on the ribose moiety can be achieved using deuterated reducing agents like sodium borodeuteride (NaBD_4).
- Protection of Hydroxyl Groups: The 2' and 3'-hydroxyl groups of the deuterated GS-441524 are protected, often as an acetonide, to prevent side reactions in the subsequent phosphorylation step.
- Phosphoramidate Coupling: The protected deuterated nucleoside is then coupled with a chiral phosphoramidate reagent. This step is crucial for introducing the phosphoramidate prodrug moiety and is often carried out in the presence of a magnesium salt and a non-nucleophilic base.
- Deprotection: The final step involves the removal of the hydroxyl protecting groups, typically under acidic conditions, to yield the final Remdesivir-d4 product.
- Purification: The crude product is purified using techniques such as column chromatography or preparative HPLC to obtain the highly pure reference standard.

Visualizations

Logical Relationship of Remdesivir Impurity 9-d4

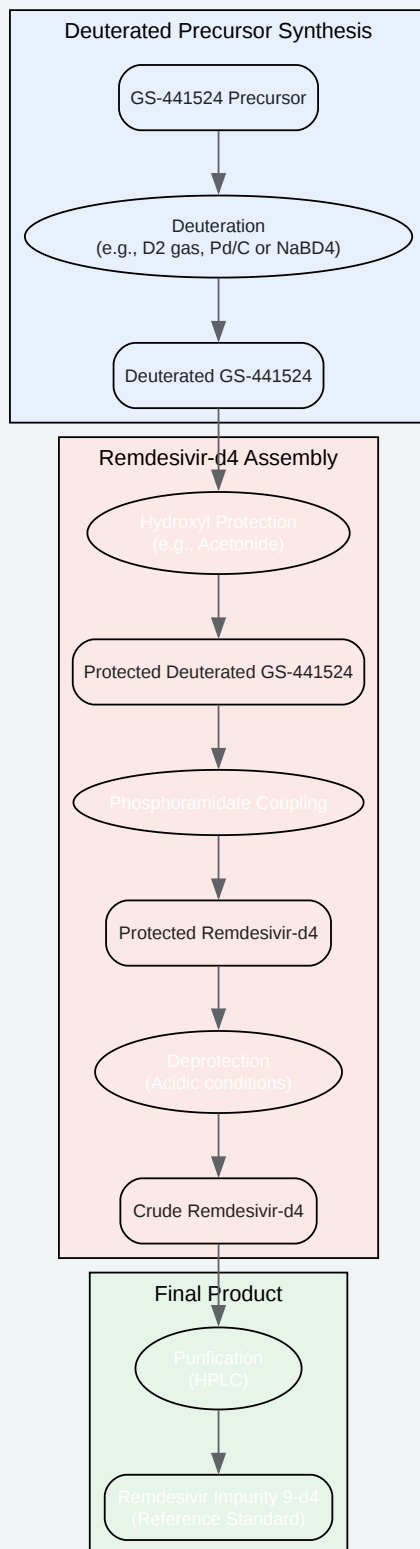


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Caption: Relationship of **Remdesivir Impurity 9-d4** to the API and its analytical application.

Plausible Synthetic Workflow for Remdesivir-d4

Plausible Synthetic Workflow for Remdesivir-d4



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Caption: A plausible multi-stage workflow for the synthesis of Remdesivir-d4.

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